Scientific Field: Oncology - Breast Cancer Research
Summary of the Application: ARRY-380 has been identified as a potent, small molecule inhibitor of ErbB2, a receptor tyrosine kinase overexpressed in multiple human tumors, including breast cancer . It has shown excellent activity in numerous mouse tumor models, including the BT-474 human breast carcinoma model .
Methods of Application: In the BT-474 studies, female SCID beige mice were implanted with tumor fragments. Animals received doses of ARRY-380 ranging up to 200 mg/kg/d, orally .
Results or Outcomes: ARRY-380 demonstrated significant dose-related tumor growth inhibition (TGI; 50% at 50 mg/kg/d and 96% at 100 mg/kg/d) with numerous partial regressions (>50% reduction from baseline size) at the higher dose level in 9/12 animals .
Scientific Field: Oncology - Ovarian Cancer Research
Summary of the Application: ARRY-380 has also shown excellent activity in the SKOV-3 human ovarian carcinoma model .
Methods of Application: For the SKOV-3 tumor studies, female nude mice were inoculated with cells subcutaneously in the flank. Animals received doses of ARRY-380 ranging up to 200 mg/kg/d, orally .
Results or Outcomes: ARRY-380 demonstrated significant dose-related tumor growth inhibition (TGI; 39% at 50 mg/kg, BID and 96% at 100 mg/kg, BID) with partial regressions (>50% reduction from baseline size) at the higher dose level in all animals .
Scientific Field: Oncology - Gastric Cancer Research
Summary of the Application: ARRY-380 has been tested in the NCI-N87 human gastric carcinoma model .
Methods of Application: Female nude mice were inoculated subcutaneously in the flank with tumor cells or cell fragments. Tumor size was measured at regular intervals for up to 21 days. Animals received oral doses of ARRY-380 ranging from 25 to 200 mg/kg/d for 21 days .
Results or Outcomes: ARRY-380 showed significant dose-related tumor growth inhibition (up to 96%) and significant regressions in the xenograft models evaluated .
Scientific Field: Oncology - Brain Tumor Research
Summary of the Application: ARRY-380 treatment significantly enhances survival in two ErbB2 driven intracranial tumor xenograft models .
Results or Outcomes: ARRY-380 has demonstrated superior activity compared to other ErbB2 agents in these studies .
ARRY-380, also known as Tucatinib, is a potent and selective small-molecule inhibitor of the human epidermal growth factor receptor tyrosine kinase ErbB-2, commonly referred to as HER2. It is designed for oral bioavailability and exhibits an inhibitory concentration (IC50) of approximately 8 nM against HER2 and 7 nM against its truncated form, p95-HER2 . HER2 is part of the epidermal growth factor receptor family and plays a significant role in the development of aggressive breast cancers, particularly in cases where there is amplification or overexpression of the HER2 oncogene .
As a reversible, ATP-competitive inhibitor, ARRY-380 interacts with the ATP-binding site of the HER2 kinase. This interaction prevents the phosphorylation of downstream signaling molecules, effectively inhibiting the signaling pathways that promote cell proliferation and survival . The compound has been shown to inhibit the phosphorylation of key proteins like AKT (protein kinase B), which is involved in cell survival pathways .
In vitro studies demonstrate that ARRY-380 selectively inhibits HER2 signaling with a 500-fold preference over the epidermal growth factor receptor (EGFR) . The compound has shown significant anti-tumor activity in various cancer cell lines, including those derived from breast cancer. In vivo studies indicate that treatment with ARRY-380 can enhance survival in models of ErbB2-driven tumors, particularly in intracranial xenograft models . Its clinical efficacy has been observed in heavily pre-treated patients with HER2-positive metastatic breast cancer, showing promising results in reducing tumor burden .
ARRY-380 is primarily aimed at treating HER2-positive cancers, particularly metastatic breast cancer. Its unique profile allows it to be effective even in patients who have previously undergone extensive treatments . Clinical trials are ongoing to explore its potential benefits further, especially in patients with brain metastases from HER2-positive tumors . The compound has demonstrated a lower incidence of side effects like diarrhea and rash compared to other dual HER2/EGFR inhibitors, making it a favorable option for patients .
Interaction studies have shown that ARRY-380 effectively inhibits both HER2 and p95-HER2 pathways. Its selectivity for HER2 over EGFR suggests minimal off-target effects, which is crucial for reducing adverse effects associated with cancer therapies. Additionally, ongoing research aims to understand its interactions with other signaling pathways involved in cancer progression and metastasis .
Several compounds share similarities with ARRY-380 in targeting HER2 or related pathways. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Selectivity | Clinical Use |
---|---|---|---|
Tucatinib | Inhibits HER2 kinase | High selectivity for HER2 over EGFR | Metastatic breast cancer |
Lapatinib | Dual inhibitor of EGFR and HER2 | Less selective than ARRY-380 | Breast cancer |
Neratinib | Irreversible inhibitor of EGFR/HER2 | Broad spectrum but more side effects | Adjuvant treatment for breast cancer |
Trastuzumab | Monoclonal antibody targeting HER2 | Specific to HER2 but does not inhibit kinase activity | Used in combination therapies |
ARRY-380 stands out due to its high selectivity for HER2 and its ability to penetrate the blood-brain barrier, making it particularly valuable for treating brain metastases associated with HER2-positive cancers. Its favorable safety profile compared to other treatments also enhances its therapeutic potential .